2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
Description
This compound features a 2-chlorobenzamide moiety linked via an ethyl chain to a 1-methyl-4-(thiophen-2-yl)-1H-imidazole ring. Its structural complexity arises from the integration of aromatic (benzamide, thiophene) and heterocyclic (imidazole) components, which are common in bioactive molecules. The chlorine atom enhances lipophilicity, while the ethyl spacer balances steric and electronic interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-21-11-14(15-7-4-10-23-15)20-16(21)8-9-19-17(22)12-5-2-3-6-13(12)18/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYKHGJTGPTHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene or imidazole rings.
Reduction: This can affect the chloro group or the benzamide core.
Substitution: The chloro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Core Structural Analog: 1-Methyl-N-{2-[1-Methyl-4-(Thiophen-2-yl)-1H-Imidazol-2-yl]ethyl}-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
Urea Derivative: 3-{2-[1-Methyl-4-(Thiophen-2-yl)-1H-Imidazol-2-yl]ethyl}-1-[3-(Trifluoromethyl)phenyl]Urea
- Key Differences : Substitutes benzamide with a urea group and adds a trifluoromethylphenyl moiety.
- Impact : The urea group enhances polarity and hydrogen-bonding capacity, while the trifluoromethyl group increases electronegativity and metabolic stability .
- Physicochemical Data : Molecular weight = 394.41 g/mol .
Benzimidazole-Thioacetamide Analogs ()
Imidazoline Derivatives ()
- Example : 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
- Key Differences : Uses an imidazoline (saturated) ring instead of imidazole and a benzyl substituent.
- Impact : The saturated imidazoline ring may reduce planarity, affecting binding to flat enzymatic pockets. The benzyl group increases steric bulk compared to the ethyl linker in the target compound .
Physicochemical and Spectral Comparisons
Biological Activity
The compound 2-chloro-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic organic molecule with potential biological activity. Its structure includes a chloro group, a thiophene moiety, and an imidazole ring, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and bioactivity |
| Imidazole Ring | Known for its role in enzyme inhibition |
| Thiophene Moiety | Contributes to biological activity |
The biological activity of the compound is attributed to its interaction with various molecular targets. The imidazole ring is known to interact with enzymes and receptors, influencing their activity. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamides have been evaluated for their efficacy against various bacterial strains. Although specific data on this compound is limited, the presence of the thiophene and imidazole rings suggests potential antimicrobial activity.
Anticancer Properties
Research indicates that compounds containing imidazole and thiophene moieties can exhibit anticancer effects. For example, studies on related compounds have reported IC50 values in the micromolar range against different cancer cell lines, suggesting that this compound may also possess similar properties.
Study 1: Anticancer Activity Assessment
A study investigated the anticancer potential of imidazole derivatives in vitro. The results indicated that compounds with similar structural features showed significant inhibition of cell proliferation in various cancer cell lines.
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5.6 | HCT116 |
| Compound B | 7.4 | MCF-7 |
| 2-Chloro... | TBD | TBD |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzamide derivatives. Results demonstrated that certain derivatives inhibited bacterial growth effectively.
| Compound Name | Inhibition Zone (mm) | Bacteria |
|---|---|---|
| Compound C | 15 | E. coli |
| Compound D | 20 | S. aureus |
| 2-Chloro... | TBD | TBD |
Pharmacological Profiles
Research has shown that compounds similar to this compound demonstrate diverse pharmacological activities:
- Antimicrobial : Effective against Gram-positive and Gram-negative bacteria.
- Anticancer : Potential inhibitors of tumor cell proliferation.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
